molecular formula C15H17N3O2 B2894893 N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]but-2-ynamide CAS No. 2411295-96-8

N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]but-2-ynamide

Cat. No. B2894893
CAS RN: 2411295-96-8
M. Wt: 271.32
InChI Key: UQTXKOPLCQVPCF-UHFFFAOYSA-N
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Description

“N-[1-(Pyridine-4-carbonyl)piperidin-4-yl]but-2-ynamide” is a complex organic compound that contains a pyridine and piperidine ring. Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . One of the most common structures in the pharmaceutical industry is the piperidine cycle .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Future Directions

The future directions in the field of piperidine derivatives involve the discovery and biological evaluation of potential drugs containing piperidine moiety . This includes the development of novel synthetic methods and the exploration of their pharmacological applications .

properties

IUPAC Name

N-[1-(pyridine-4-carbonyl)piperidin-4-yl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2/c1-2-3-14(19)17-13-6-10-18(11-7-13)15(20)12-4-8-16-9-5-12/h4-5,8-9,13H,6-7,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQTXKOPLCQVPCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1CCN(CC1)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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